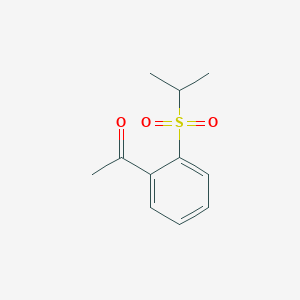
1-(2-(Isopropylsulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Isopropylsulfonyl)phenyl)ethanone is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isopropylsulfonyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-(Isopropylsulfonyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone with appropriate reagents . Another method includes the treatment of a mixture containing the precursor compound with methylsulfonyl chloride in the presence of potassium hydroxide at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, sulfonylation, and purification through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Isopropylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl ethanones.
Applications De Recherche Scientifique
1-(2-(Isopropylsulfonyl)phenyl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-(Isopropylsulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial or anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
1-(3-Isopropoxyphenyl)ethanone: Similar in structure but with an isopropoxy group instead of an isopropylsulfonyl group.
1-Phenyl-2-(((phenylsulfonyl)methyl)sulfonyl)ethanone: Contains additional sulfonyl groups, making it more reactive in certain chemical reactions.
Uniqueness: 1-(2-(Isopropylsulfonyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its isopropylsulfonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
918811-13-9 |
|---|---|
Formule moléculaire |
C11H14O3S |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
1-(2-propan-2-ylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c1-8(2)15(13,14)11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3 |
Clé InChI |
BQKLUUUIUHFLIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


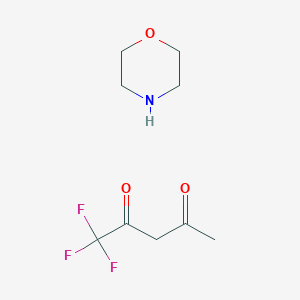
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)


![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
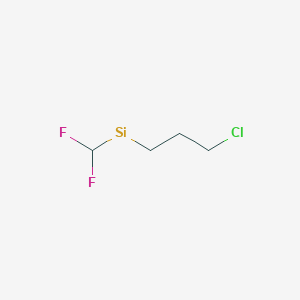
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
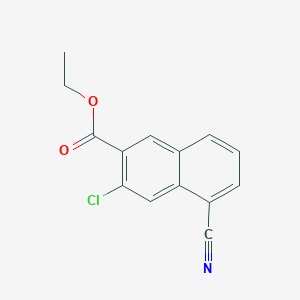
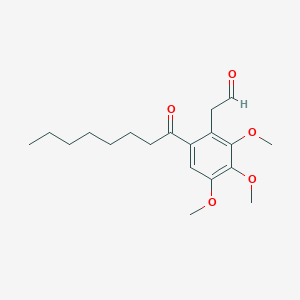
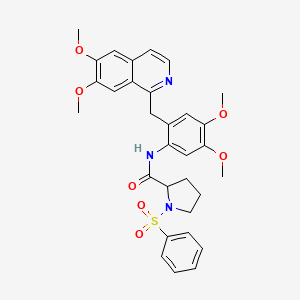

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
